

# Technical Guide: 3-Bromo-5-formylbenzonitrile for Research and Development

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## Compound of Interest

Compound Name: 3-Bromo-5-formylbenzonitrile

Cat. No.: B592712

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An In-depth Examination of the Commercial Availability, Synthesis, and Applications of a Key Building Block in Medicinal Chemistry.

## Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-formylbenzonitrile** (CAS No. 644982-55-8), a versatile aromatic building block of significant interest to researchers and professionals in drug discovery and development. This document details its commercial availability, outlines key synthetic methodologies, and explores its application as a crucial intermediate in the synthesis of pharmacologically active compounds, particularly neurokinin-1 (NK1) receptor antagonists. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a representative synthesis is provided. Furthermore, a logical workflow for its application in medicinal chemistry is visualized using the DOT language.

## Introduction

**3-Bromo-5-formylbenzonitrile**, also known as 3-bromo-5-cyanobenzaldehyde, is a trifunctional aromatic compound featuring a bromine atom, a formyl group, and a nitrile group at the 1, 3, and 5 positions of the benzene ring, respectively. This unique arrangement of functional groups offers multiple reaction sites, making it a valuable intermediate for the synthesis of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, the aldehyde group is amenable to transformations such as reductive amination and olefination, and the nitrile group can be hydrolyzed, reduced, or

converted to other functionalities. These characteristics have positioned **3-Bromo-5-formylbenzonitrile** as a key starting material in the development of novel therapeutics.

## Physicochemical Properties

Property	Value
CAS Number	644982-55-8[1][2]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrNO[1][2]
Molecular Weight	210.03 g/mol [1][2]
Appearance	Solid
Purity	Typically ≥98%[1][2]
Storage	4°C, stored under nitrogen[1]
SMILES	<chem>N#CC1=CC(C=O)=CC(Br)=C1</chem> [1]
InChI Key	FKGQJUAOTNPVFD-UHFFFAOYSA-N

## Commercial Availability

**3-Bromo-5-formylbenzonitrile** is readily available from a variety of chemical suppliers. The table below provides a summary of offerings from several vendors, highlighting available quantities, purity levels, and catalog numbers for easy procurement.

Supplier	Catalog Number	Purity	Available Pack Sizes
ChemScene	CS-0105500	≥98%	<a href="#">Inquire for details</a> [1]
BLD Pharm	BD211788	<a href="#">Inquire for details</a>	<a href="#">Inquire for details</a> [2]
Sigma-Aldrich (Ambeed, Inc.)	AMBH47A8DEE0	98%	<a href="#">Inquire for details</a>
AK Scientific	Not specified	<a href="#">Inquire for details</a>	1g

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

## Synthetic Protocols

The synthesis of **3-Bromo-5-formylbenzonitrile** can be achieved through various synthetic routes. One common and effective method involves the oxidation of the corresponding benzyl alcohol, 3-bromo-5-(hydroxymethyl)benzonitrile. Below is a detailed experimental protocol for this transformation.

Synthesis of **3-Bromo-5-formylbenzonitrile** from 3-Bromo-5-(hydroxymethyl)benzonitrile

Reaction Scheme:

Materials:

- 3-Bromo-5-(hydroxymethyl)benzonitrile
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Celite®
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Separatory funnel

- Rotary evaporator
- Chromatography column

#### Experimental Procedure:

- **Reaction Setup:** To a stirred solution of 3-bromo-5-(hydroxymethyl)benzonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask is added pyridinium chlorochromate (PCC) (1.5 equivalents).
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction mixture is filtered through a pad of Celite® and silica gel, and the filter cake is washed with DCM.
- **Extraction:** The combined filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford **3-Bromo-5-formylbenzonitrile** as a solid.

## Applications in Drug Discovery and Development

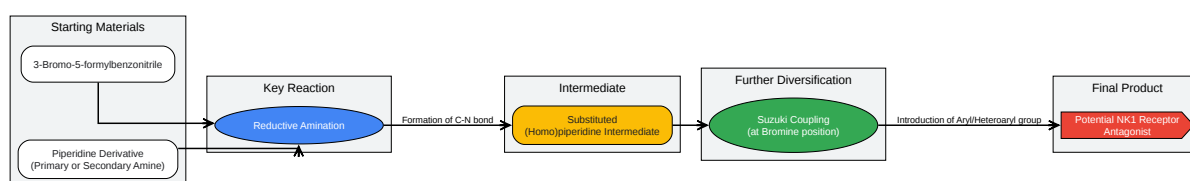
**3-Bromo-5-formylbenzonitrile** is a valuable intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor for substituted (homo)piperidines which are ligands for the neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Antagonists of the NK1 receptor have therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.

The aldehyde functionality of **3-Bromo-5-formylbenzonitrile** is particularly useful for introducing diversity into molecular scaffolds through reactions like reductive amination. This

reaction allows for the coupling of the benzonitrile core with a wide range of primary and secondary amines, including complex piperidine derivatives, to generate libraries of potential drug candidates.

## Visualization of Synthetic Utility

The following diagram illustrates a generalized workflow for the utilization of **3-Bromo-5-formylbenzonitrile** in the synthesis of a potential NK1 receptor antagonist via reductive amination.



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Caption: Synthetic workflow utilizing **3-Bromo-5-formylbenzonitrile**.

## Conclusion

**3-Bromo-5-formylbenzonitrile** is a commercially accessible and synthetically versatile building block with significant applications in medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and diverse molecular libraries. The detailed synthetic protocol and the illustrated workflow provided in this guide are intended to facilitate its use by researchers and drug development professionals in the pursuit of novel therapeutic agents.

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## References

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